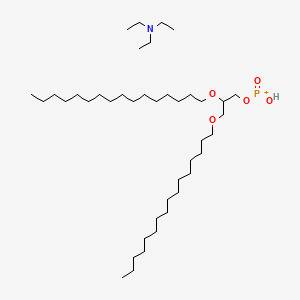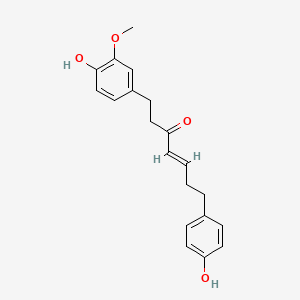
1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-(4E)-4-hepten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-(4E)-4-hepten-3-one is a diarylheptanoid that is (4E)-4-hepten-3-one substituted by a 4-hydroxy-3-methoxyphenyl group at position 1 and a 4-hydroxyphenyl group at position 7 respectively. It has been isolated from the rhizomes of Curcuma kwangsiensis. It has a role as a plant metabolite. It is a diarylheptanoid, an enone and a member of guaiacols.
Gingerenone c belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain. Gingerenone c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, gingerenone c is primarily located in the membrane (predicted from logP). Outside of the human body, gingerenone c can be found in ginger and herbs and spices. This makes gingerenone c a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Antioxidant Properties
- Diarylheptanoids, including compounds similar to 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-(4E)-4-hepten-3-one, have been studied for their antioxidant properties. Zhou et al. (2007) found that these compounds isolated from Zingiber officinale rhizomes showed significant antioxidant activities in vitro, as assessed using models involving DPPH free radicals and superoxide anion radicals (Zhou et al., 2007).
Antifungal and Anticoccidium Activities
- Endo et al. (1990) isolated diarylheptenones, structurally related to the compound , from Zingiber officinale. These compounds, including gingerenone A, exhibited moderate anticoccidium activity and strong antifungal effects against Pyricularia oryzae (Endo et al., 1990).
Estrogenic Activity
- Suksamrarn et al. (2008) studied new diarylheptanoids isolated from Curcuma comosa for their estrogenic-like transcriptional activity. Some diarylheptanoids, including those structurally similar to our compound of interest, exhibited estrogenic activity comparable to or higher than the phytoestrogen genistein (Suksamrarn et al., 2008).
Anti-inflammatory Effects
- Sornkaew et al. (2015) discovered that diarylheptanoids isolated from Curcuma comosa, similar in structure to the specified compound, showed potent inhibitory activity on lipopolysaccharide-induced nitric oxide production in macrophage cells, indicating anti-inflammatory properties (Sornkaew et al., 2015).
Neuroprotective Effects
- Park and Kim (2002) isolated compounds from Curcuma longa that included diarylheptanoids structurally related to this compound. These compounds were found to protect PC12 cells from beta-amyloid insult, suggesting potential neuroprotective effects relevant for Alzheimer's disease (Park & Kim, 2002).
Antiproliferative Activity
- Ali et al. (2001) reported that diarylheptanoids from Alpinia blepharocalyx, including compounds similar to our compound of interest, showed significant antiproliferative activity against carcinoma and fibrosarcoma cells (Ali et al., 2001).
Propiedades
Número CAS |
128701-01-9 |
|---|---|
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C20H22O4/c1-24-20-14-16(9-13-19(20)23)8-12-17(21)5-3-2-4-15-6-10-18(22)11-7-15/h3,5-7,9-11,13-14,22-23H,2,4,8,12H2,1H3/b5-3+ |
Clave InChI |
JYHZFCAVESZNKO-HWKANZROSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CCC(=O)/C=C/CCC2=CC=C(C=C2)O)O |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate](/img/structure/B1237993.png)
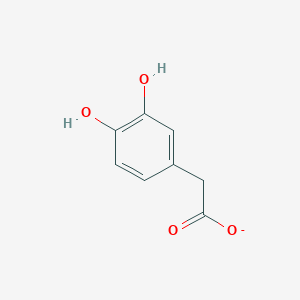


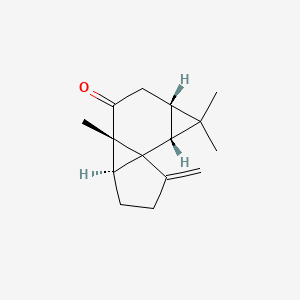
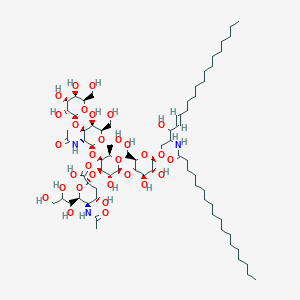
![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)
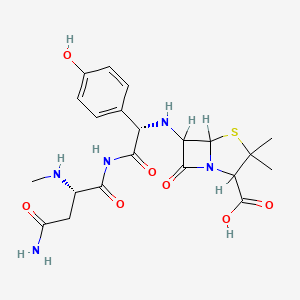

![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)

![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238013.png)
![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)
